Stereochemical Identity: (E)-Configuration Verified by InChIKey and Spectroscopic Fingerprint
CAS 7483-32-1 is the (E)-stereoisomer of quinoxaline-2-carbaldehyde oxime, as confirmed by the stereospecific InChIKey HVEUVILQUUKSFP-IZZDOVSWSA-N, which incorporates the /b11-6+ stereodescriptor [1]. The (Z)-isomer carries a different InChIKey and would exhibit distinct NMR chemical shifts and NOE patterns. A reference ¹H NMR spectrum acquired in DMSO-d₆ is available in the KnowItAll Spectral Library, providing a validated fingerprint for identity confirmation [1]. In contrast, generic 'quinoxaline-2-carbaldehyde oxime' listings without stereochemical specification may contain mixtures of (E)- and (Z)-isomers, introducing uncontrolled variability into structure-activity studies.
| Evidence Dimension | Stereochemical configuration (InChIKey) |
|---|---|
| Target Compound Data | InChIKey: HVEUVILQUUKSFP-IZZDOVSWSA-N; InChI stereodescriptor: /b11-6+ (E-configuration); ¹H NMR reference spectrum in DMSO-d₆ available |
| Comparator Or Baseline | (Z)-isomer: different InChIKey (not HVEUVILQUUKSFP-IZZDOVSWSA-N); generic listings without stereochemical specification may contain mixed isomers |
| Quantified Difference | Binary (E vs. Z stereoisomerism); the (E)-isomer has a defined, single InChIKey verifiable by spectral library match |
| Conditions | SpectraBase KnowItAll NMR Spectral Library (Wiley); InChI computed from structure |
Why This Matters
Stereochemistry controls molecular recognition; procurement of the specified (E)-isomer ensures reproducible coordination geometry in metal complexes and consistent pharmacophore presentation in biological assays.
- [1] SpectraBase (John Wiley & Sons). 2-Quinoxalinecarboxaldehyde, oxime. Compound ID: Az1rsww11nQ. InChIKey: HVEUVILQUUKSFP-IZZDOVSWSA-N; Solvent: DMSO-d₆; KnowItAll NMR Spectral Library. View Source
